molecular formula C9H9F2NO B3030480 (R)-5,8-Difluorochroman-4-amine CAS No. 911826-12-5

(R)-5,8-Difluorochroman-4-amine

Cat. No.: B3030480
CAS No.: 911826-12-5
M. Wt: 185.17
InChI Key: ONHGXVMUVYBWQO-SSDOTTSWSA-N
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Description

(R)-5,8-Difluorochroman-4-amine is a fluorinated organic compound belonging to the chroman-4-amine family

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with (R)-5,8-difluorochroman-4-ol as the starting material.

  • Reduction Process: The hydroxyl group in (R)-5,8-difluorochroman-4-ol is reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Reaction Conditions: The reduction reaction is usually carried out in anhydrous ether or methanol under an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to ensure consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: As mentioned earlier, the compound can be synthesized through reduction reactions.

  • Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

  • Substitution Reagents: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation of this compound can yield (R)-5,8-difluorochroman-4-one.

  • Reduction Products: The primary product is this compound itself.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (R)-5,8-Difluorochroman-4-amine is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the design of new drugs targeting various diseases. Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-5,8-Difluorochroman-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • (R)-5,7-Difluorochroman-4-amine: Similar structure but with fluorine atoms at different positions.

  • (R)-6,8-Difluorochroman-3-amine: Another isomer with fluorine atoms at different positions.

  • (R)-7,8-Difluorochroman-4-amine: Similar to the compound but with a different arrangement of fluorine atoms.

Properties

IUPAC Name

(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGXVMUVYBWQO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=CC(=C2[C@@H]1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214482
Record name (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-12-5
Record name (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911826-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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